3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
Overview
Description
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a useful research compound. Its molecular formula is C6H9BrClN3 and its molecular weight is 238.51 g/mol. The purity is usually 95%.
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Biological Activity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a compound with significant biological activity, particularly in the areas of neuropharmacology and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₆H₉BrClN₃
- Molecular Weight : 238.51 g/mol
- CAS Number : 954239-19-1
- Purity : ≥95% .
The compound acts primarily as an antagonist of orexin receptors (OX1 and OX2), which are involved in regulating wakefulness and energy homeostasis. By inhibiting these receptors, this compound can influence sleep patterns and has potential applications in treating sleep disorders such as insomnia and narcolepsy .
Neuropharmacological Effects
- Sleep Modulation : Research indicates that this compound can decrease alertness and increase time spent in both REM and NREM sleep. In animal models, it has been shown to enhance memory function and alleviate symptoms related to post-traumatic stress disorder (PTSD) .
- Cognitive Function : The compound has demonstrated potential in improving cognitive functions in various models, suggesting its utility in treating cognitive dysfunctions associated with psychiatric disorders .
- Stress Response : It may also play a role in modulating stress-related behaviors, indicating its potential for treating stress-related syndromes and addictions .
Pharmacological Studies
A study involving the synthesis of pyridazinone derivatives featuring a tetrahydroimidazo[1,2-a]pyrazine scaffold highlighted the compound's efficacy as a transient receptor potential canonical 5 (TRPC5) inhibitor. This suggests additional pathways through which it may exert protective effects in kidney diseases .
Case Studies
Summary of Findings
Biological Activity | Observations |
---|---|
Sleep Modulation | Increases REM/NREM sleep; decreases alertness |
Cognitive Enhancement | Improves memory function in animal models |
Stress Response | Potential treatment for PTSD and stress-related disorders |
Kidney Protection | Efficacy demonstrated in renal injury models |
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCCQMBHQKWEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Br)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-45-0 | |
Record name | Imidazo[1,2-a]pyrazine, 3-bromo-5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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